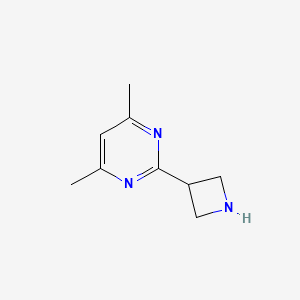

2-(Azetidin-3-yl)-4,6-dimethylpyrimidine

Description

Contextualization of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the chemistry of life and synthetic chemistry. mit.edunih.gov Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), which carry the genetic code in all living organisms. researchgate.net This biological prevalence has spurred extensive research into pyrimidine derivatives, revealing a wide spectrum of pharmacological activities. mit.edunih.gov

In contemporary chemical research, pyrimidine derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. mdpi.comnih.gov They are found at the core of numerous therapeutic agents with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs. nih.gov The versatility of the pyrimidine ring allows for functionalization at multiple positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its activity and properties. nih.gov Beyond pharmaceuticals, pyrimidine derivatives have also found applications in agrochemicals and materials science. researchgate.net

Role of Azetidine (B1206935) Scaffolds in Advanced Chemical Synthesis

Azetidines, four-membered saturated nitrogen-containing heterocycles, are valuable building blocks in modern organic synthesis. chemenu.com Their significance stems from their unique combination of ring strain and stability, which allows for selective ring-opening reactions and functionalizations. chemenu.com This reactivity makes them useful intermediates in the synthesis of more complex nitrogen-containing molecules.

The incorporation of the rigid azetidine scaffold can have a profound impact on the conformational properties of a molecule, which is a critical factor in designing compounds with specific biological activities. chemenu.com In medicinal chemistry, azetidine rings are often used as bioisosteres for other cyclic or acyclic fragments to improve pharmacokinetic properties, such as solubility and metabolic stability. chemenu.com The development of new synthetic methodologies, including computational modeling to predict reaction outcomes, has made a wider range of functionalized azetidines more accessible for chemical research. mit.edu

Structural Basis and Research Interest in 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine within Heterocyclic Chemistry

The compound 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, with the confirmed existence as a trifluoroacetic acid salt (CAS number 2060062-87-3), presents a fascinating hybrid structure. It directly connects the electron-deficient 4,6-dimethylpyrimidine (B31164) ring at the 2-position to the 3-position of the strained azetidine ring.

The 4,6-dimethylpyrimidine moiety is a well-studied scaffold. The methyl groups at positions 4 and 6 enhance the electron-donating character compared to an unsubstituted pyrimidine, which can influence its reactivity and interaction with biological targets. The linkage at the 2-position is a common site for substitution in pyrimidine chemistry.

The azetidin-3-yl group introduces a three-dimensional structural element and a basic nitrogen atom. The point of attachment at the 3-position of the azetidine ring is less common than substitution at the nitrogen atom (position 1) or the carbon adjacent to it (position 2), suggesting novel spatial arrangements.

The research interest in this molecule would likely stem from the synergistic effects of combining these two heterocycles. The pyrimidine moiety could serve as a recognition element for specific biological targets, while the azetidine ring could modulate the compound's physical properties and provide a vector for further functionalization.

Scope and Academic Relevance of Research on 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine

Given the lack of specific published research on 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, its academic relevance is currently prospective. However, based on the known importance of its constituent parts, several areas of research can be envisioned:

Medicinal Chemistry: Investigating its potential as an inhibitor of kinases, a common target for pyrimidine-based drugs. The azetidine moiety could influence binding affinity and selectivity.

Synthetic Methodology: The synthesis of this compound itself presents a challenge in selectively forming the C-C bond between the two heterocyclic rings. Developing efficient synthetic routes would be of academic interest.

Computational Chemistry: In silico studies, such as molecular docking and quantum chemical calculations, could predict potential biological targets and elucidate the conformational preferences and electronic properties of the molecule. nih.gov These studies could guide future experimental work. mit.edunih.gov

Materials Science: The rigid, polar nature of the molecule could make it a candidate for incorporation into novel materials with interesting electronic or photophysical properties.

Data Tables

Table 1: General Properties of Pyrimidine and Azetidine Rings

| Property | Pyrimidine | Azetidine |

| Ring Size | 6-membered | 4-membered |

| Heteroatoms | 2 Nitrogen atoms | 1 Nitrogen atom |

| Aromaticity | Aromatic | Non-aromatic |

| Reactivity | Prone to nucleophilic substitution | Prone to ring-opening due to strain |

| Common Role | Core of bioactive molecules | Conformational constraint, synthetic intermediate |

Table 2: Physicochemical Properties of a Related Compound: 2-Amino-4,6-dimethylpyrimidine (B23340)

| Property | Value |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| Melting Point | 151-153 °C |

| Appearance | Crystals |

Data sourced from PubChem CID 13021. nih.govsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yl)-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-6-3-7(2)12-9(11-6)8-4-10-5-8/h3,8,10H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZAVIFVSBBCOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CNC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 2 Azetidin 3 Yl 4,6 Dimethylpyrimidine

Precursor Synthesis and Intermediate Derivatization for Pyrimidine (B1678525) Moiety Elaboration

The elaboration of the 4,6-dimethylpyrimidine (B31164) core typically commences with the cyclocondensation of a 1,3-dicarbonyl compound with a suitable amidine or urea (B33335) derivative. A common and direct precursor to the 4,6-dimethylpyrimidine skeleton is 2,4-pentanedione (acetylacetone).

One established method involves the reaction of acetylacetone (B45752) with urea in the presence of an acid catalyst, such as sulfuric acid, in an ethanol (B145695) solvent to yield 2-hydroxy-4,6-dimethylpyrimidine. google.com This hydroxyl group can then be converted to a more reactive leaving group, such as a chloro group, to facilitate subsequent coupling reactions.

Alternatively, 4,6-dimethylpyrimidine-2-thiol (B7761162) can be synthesized by the reaction of acetylacetone with thiourea (B124793) in an acidic ethanol medium. researchgate.net The resulting thiol can be transformed into a 2-chloro-4,6-dimethylpyrimidine (B132427) intermediate through chlorination. The direct synthesis of 2-amino-4,6-dimethylpyrimidine (B23340) is also achievable through the reaction of guanidine (B92328) hydrochloride with acetylacetone under basic conditions, often facilitated by sonication to improve reaction times and yields. chemicalbook.com

For the purpose of coupling with the azetidine (B1206935) moiety, a key intermediate is 2-chloro-4,6-dimethylpyrimidine. This can be readily synthesized from the corresponding 2-hydroxy derivative by treatment with a chlorinating agent like phosphorus oxychloride. The presence of the electron-withdrawing pyrimidine ring activates the 2-chloro position towards nucleophilic attack.

Table 1: Synthesis of 4,6-Dimethylpyrimidine Precursors

| Starting Materials | Reagents | Product | Reference |

| Acetylacetone, Urea | H₂SO₄, Ethanol | 2-Hydroxy-4,6-dimethylpyrimidine | google.com |

| Acetylacetone, Thiourea | HCl, Ethanol | 4,6-Dimethylpyrimidine-2-thiol | researchgate.net |

| Guanidine hydrochloride, Acetylacetone | Na₂CO₃, Water, Sonication | 2-Amino-4,6-dimethylpyrimidine | chemicalbook.com |

| 2-Hydroxy-4,6-dimethylpyrimidine | POCl₃ | 2-Chloro-4,6-dimethylpyrimidine | N/A |

Approaches for Azetidine Ring Formation and Functionalization

The synthesis of the azetidine ring, a strained four-membered heterocycle, requires specialized synthetic strategies. For the construction of 2-(azetidin-3-yl)-4,6-dimethylpyrimidine, a key intermediate is a 3-functionalized azetidine, such as 3-aminoazetidine or a derivative suitable for cross-coupling reactions.

A common precursor for functionalized azetidines is 1-Boc-3-azetidinone. nih.govsynquestlabs.com This ketone can be synthesized and then subjected to various reactions to introduce functionality at the 3-position. For instance, reductive amination of 1-Boc-3-azetidinone can provide access to 3-aminoazetidine derivatives. A more general route to 3-aminoazetidine involves a multi-step sequence starting from epichlorohydrin (B41342) and benzhydrylamine, followed by mesylation, cyclization, and deprotection.

The synthesis of 3-aminoazetidine has been described, highlighting its potential as a pharmacophore. consensus.appscispace.com A practical laboratory synthesis often involves the use of a protecting group on the azetidine nitrogen, such as the tert-butoxycarbonyl (Boc) group, to modulate reactivity and improve handling. The synthesis of tert-butyl 3-aminoazetidine-1-carboxylate can be achieved from 1-Boc-3-azidoazetidine via reduction. chemicalbook.com This azido (B1232118) precursor can be prepared from the corresponding mesylate by reaction with sodium azide. The Boc-protected 3-aminoazetidine is a versatile intermediate for coupling reactions.

Table 2: Synthesis of Key Azetidine Intermediates

| Starting Material | Key Intermediate | Target Intermediate | Reference |

| 1-Diphenylmethyl-3-hydroxyazetidine | N-Boc-3-hydroxyazetidine | 1-Boc-3-azetidinone | chemicalbook.com |

| 1-Boc-3-azetidinone | 1-Boc-3-azidoazetidine | 1-Boc-3-aminoazetidine | chemicalbook.com |

| Epichlorohydrin, Benzhydrylamine | 3-Hydroxyazetidine | 3-Aminoazetidine | google.com |

Coupling Strategies for 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine Core Construction

With the key pyrimidine and azetidine precursors in hand, the final step is their coupling to form the target molecule. Two primary strategies are employed for this purpose: nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a direct method for forming the C-N bond between the pyrimidine and azetidine rings. In this approach, the electron-deficient 2-chloro-4,6-dimethylpyrimidine serves as the electrophile, and 3-aminoazetidine (or its N-Boc protected form) acts as the nucleophile. rsc.orgrsc.org

The reaction typically proceeds by the attack of the amine on the carbon bearing the chloro group, passing through a Meisenheimer intermediate before the elimination of the chloride ion. wuxiapptec.com The reaction conditions often require heating and the presence of a base to neutralize the HCl generated. Solvents such as ethanol, isopropanol, or DMF are commonly used. Microwave irradiation has been shown to significantly accelerate these types of reactions. rsc.org

Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer an alternative and versatile route. libretexts.org This strategy would involve the reaction of 2-chloro-4,6-dimethylpyrimidine with an organoborane derivative of azetidine, such as an azetidin-3-ylboronic acid or its ester.

The synthesis of the required azetidin-3-ylboronic acid derivative can be challenging but would allow for a palladium-catalyzed coupling. The general Suzuki-Miyaura reaction mechanism involves the oxidative addition of the halopyrimidine to a Pd(0) catalyst, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the desired product and regenerate the catalyst. libretexts.org This method is known for its high functional group tolerance.

Table 3: Comparison of Coupling Strategies

| Coupling Strategy | Pyrimidine Precursor | Azetidine Precursor | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-4,6-dimethylpyrimidine | 3-Aminoazetidine | Direct C-N bond formation, often requires elevated temperatures or microwave irradiation. rsc.orgrsc.org |

| Suzuki-Miyaura Coupling | 2-Chloro-4,6-dimethylpyrimidine | Azetidin-3-ylboronic acid (or ester) | Palladium-catalyzed, versatile, high functional group tolerance. libretexts.orgmdpi.com |

Optimization of Reaction Conditions and Yield for Academic Synthesis Protocols

The optimization of the synthesis of 2-(azetidin-3-yl)-4,6-dimethylpyrimidine is critical for improving yields and purity while minimizing reaction times and costs. Key parameters for optimization depend on the chosen coupling strategy.

For SNAr reactions , optimization involves screening different bases (e.g., organic amines like triethylamine (B128534) or inorganic bases like potassium carbonate), solvents of varying polarity, and reaction temperatures. mdpi.comrsc.org The use of microwave irradiation can be a powerful tool for optimization, allowing for rapid screening of conditions and often leading to cleaner reactions and higher yields in shorter times. rsc.org The regioselectivity of SNAr on substituted pyrimidines can be sensitive to electronic and steric factors, which may require careful control of reaction conditions. wuxiapptec.com

For Suzuki-Miyaura coupling , optimization focuses on the choice of the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), the ligand, the base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃), and the solvent system (e.g., dioxane/water, toluene, DMF). mdpi.comrsc.orgnih.gov The stability and reactivity of the boronic acid derivative are also crucial. Automated systems for high-throughput screening of reaction conditions have been developed to accelerate the optimization of Suzuki-Miyaura reactions. nih.gov The goal is to achieve high turnover numbers and turnover frequencies for the catalyst, leading to an efficient and economical process.

Table 4: Parameters for Reaction Optimization

| Reaction Type | Parameters to Optimize | Potential Conditions/Reagents | Reference |

| SNAr | Base, Solvent, Temperature, Heating Method | TEA, K₂CO₃; Ethanol, DMF; Reflux, Microwave | rsc.orgmdpi.comrsc.org |

| Suzuki-Miyaura | Catalyst, Ligand, Base, Solvent | Pd(OAc)₂, PdCl₂(dppf); PPh₃, XPhos; K₃PO₄, Cs₂CO₃; Dioxane/H₂O, Toluene | mdpi.comrsc.orgnih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Azetidin 3 Yl 4,6 Dimethylpyrimidine

Exploration of Nucleophilic and Electrophilic Reactivity Patterns

The presence of both nucleophilic and electrophilic centers within 2-(azetidin-3-yl)-4,6-dimethylpyrimidine allows for a diverse range of chemical transformations.

The azetidine (B1206935) ring , particularly its secondary amine, is a primary site of nucleophilicity . The lone pair of electrons on the nitrogen atom can readily participate in reactions with various electrophiles. This reactivity is a cornerstone for the derivatization of the azetidine moiety.

Conversely, the pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic renders the carbon atoms of the pyrimidine ring susceptible to nucleophilic attack , especially at positions 4 and 6, which are para and ortho to the ring nitrogens. The C2 position, being between two nitrogen atoms, is also activated towards nucleophilic substitution. However, in the title compound, this position is already substituted. The methyl groups at positions 4 and 6 can also be subject to reactions involving their acidic protons under strong basic conditions.

Electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh conditions. When it does occur, it is expected to proceed at the C5 position, which is the most electron-rich carbon in the pyrimidine nucleus.

Table 1: Predicted Nucleophilic and Electrophilic Reactivity Sites

| Moiety | Site | Type of Reactivity | Potential Reactions |

|---|---|---|---|

| Azetidine | Nitrogen Atom | Nucleophilic | Alkylation, Acylation, Arylation |

| Pyrimidine | C4/C6 Positions | Electrophilic (susceptible to nucleophiles) | Nucleophilic Aromatic Substitution |

| Pyrimidine | C5 Position | Nucleophilic (for electrophiles) | Halogenation, Nitration (under forcing conditions) |

Acid-Base Properties and Protonation Studies of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine

The acid-base properties of 2-(azetidin-3-yl)-4,6-dimethylpyrimidine are determined by the basicity of the nitrogen atoms in both the azetidine and pyrimidine rings.

The azetidine nitrogen is a saturated amine and is expected to be the more basic site, with a pKa value typical for secondary amines, although slightly influenced by the strain of the four-membered ring. The basicity of azetidine itself is reported to be around pKa 11.29.

The pyrimidine nitrogen atoms are less basic due to the sp2 hybridization of their lone pair orbitals and their involvement in the aromatic system. For comparison, the pKa of pyrimidine is 1.3. The presence of electron-donating methyl groups on the pyrimidine ring in the title compound would slightly increase the basicity of the pyrimidine nitrogens compared to the parent heterocycle.

Protonation is predicted to occur preferentially at the azetidine nitrogen under most conditions. In strongly acidic media, double protonation could occur, with the second protonation taking place at one of the pyrimidine nitrogens.

Table 2: Estimated pKa Values for Protonation Sites

| Site of Protonation | Estimated pKa | Rationale |

|---|---|---|

| Azetidine Nitrogen | ~10-11 | Typical for a secondary amine, slight modification by ring strain. |

| Pyrimidine Nitrogens | ~2-3 | Basicity is lower than aliphatic amines due to sp2 hybridization and aromaticity, but enhanced by electron-donating methyl groups. researchgate.net |

Ring-Opening and Ring-Expansion Reactions of the Azetidine Moiety

The strained four-membered azetidine ring is susceptible to ring-opening reactions, particularly upon activation. nih.govrsc.org This reactivity provides a pathway to linear amino compounds or larger heterocyclic systems.

Nucleophilic Ring-Opening: The azetidine ring can be opened by various nucleophiles, a process that is often facilitated by N-activation, for example, through N-acylation, N-sulfonylation, or quaternization of the nitrogen atom to form an azetidinium salt. nih.govresearchgate.net Ring-opening of azetidinium ions typically occurs via an SN2 mechanism, with the nucleophile attacking one of the ring carbons adjacent to the nitrogen. researchgate.netiitk.ac.in The regioselectivity of the attack depends on the substitution pattern of the azetidine ring and the nature of the nucleophile. nih.gov

Ring-Expansion: Azetidines can undergo ring-expansion reactions to form five-membered rings like pyrrolidines. These reactions can be promoted by various reagents and conditions, often involving rearrangement of an intermediate formed from the azetidine. For instance, treatment with a diazo compound in the presence of a copper catalyst can lead to a one-carbon ring expansion.

Functional Group Interconversions on the Pyrimidine Core

The 4,6-dimethylpyrimidine (B31164) moiety offers several avenues for functional group interconversions.

Reactions of the Methyl Groups: The methyl groups on the pyrimidine ring possess acidic protons and can be deprotonated by strong bases to form carbanionic species. These intermediates can then react with various electrophiles, allowing for the elongation or functionalization of the methyl side chains.

Modification of the Pyrimidine Ring: While the pyrimidine ring itself is relatively stable, it can undergo transformations under specific conditions. For example, reactions with strong nucleophiles like hydrazine (B178648) can lead to ring transformation, converting the pyrimidine into a pyrazole (B372694) derivative. researchgate.net

Table 3: Potential Functional Group Interconversions

| Functional Group | Reagents and Conditions | Product Type |

|---|---|---|

| Azetidine N-H | Alkyl halides, Acyl chlorides | N-Alkyl, N-Acyl azetidines |

| Pyrimidine Methyl Groups | Strong base (e.g., n-BuLi), then an electrophile (e.g., R-X) | Extended side chains (e.g., -CH2R) |

Stereochemical Considerations in Reactions of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine

The C3 position of the azetidine ring is a stereocenter, meaning that 2-(azetidin-3-yl)-4,6-dimethylpyrimidine can exist as a pair of enantiomers. Any reaction involving this stereocenter or the creation of a new one must consider the stereochemical outcome.

Reactions at the C3 Position: If the azetidine ring is derivatized at the C3 position, for example through a substitution reaction, the stereochemistry of the starting material will influence the stereochemistry of the product. Depending on the mechanism, the reaction can proceed with retention, inversion, or racemization of the stereocenter.

Asymmetric Synthesis: The synthesis of enantiomerically pure 2-(azetidin-3-yl)-4,6-dimethylpyrimidine would require a stereoselective synthetic route. This could involve the use of a chiral starting material, a chiral catalyst, or a chiral auxiliary to control the stereochemistry during the formation of the azetidine ring or its precursors. nih.gov For instance, the synthesis of chiral azetidin-3-ones has been achieved through gold-catalyzed intermolecular oxidation of alkynes. nih.gov

Diastereoselectivity: In reactions where a new stereocenter is formed, the existing stereocenter at C3 can direct the stereochemical outcome, potentially leading to the formation of one diastereomer in preference to the other.

Derivatization and Analog Synthesis of 2 Azetidin 3 Yl 4,6 Dimethylpyrimidine

Systematic Modification of the Azetidine (B1206935) Ring

The azetidine ring is a key site for introducing structural diversity. The secondary amine of the azetidine moiety is a readily functionalizable handle for a variety of chemical transformations, including N-alkylation, N-acylation, and N-sulfonylation. These reactions allow for the introduction of a wide array of substituents to probe steric and electronic requirements for biological activity.

Furthermore, aza-Michael addition reactions can be employed to introduce functional groups. For instance, (N-Boc-azetidin-3-ylidene)acetate can undergo aza-Michael additions with various NH-heterocycles, which, after further synthetic steps, could yield analogs with diverse substituents at the 3-position of the azetidine ring.

Another advanced strategy involves the creation of spirocyclic systems. The synthesis of multifunctional spirocyclic azetidines can be achieved from common cyclic carboxylic acids in a two-step sequence involving the formation of an azetidinone followed by reduction. This approach introduces significant three-dimensional complexity into the molecule, which can be advantageous for optimizing interactions with protein binding sites.

| Modification Type | Reagent/Method | Resulting Structure | Purpose of Modification |

| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) | N-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)azetidine | Introduce lipophilic groups, explore steric bulk tolerance. |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | 1-(3-(4,6-Dimethylpyrimidin-2-yl)azetidin-1-yl)ethan-1-one | Introduce hydrogen bond acceptors, alter electronic properties. |

| N-Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride) | 1-(Tosyl)-3-(4,6-dimethylpyrimidin-2-yl)azetidine | Introduce rigid, electron-withdrawing groups. |

| Spirocyclization | Multi-step synthesis from cyclic ketones | Spiro[azetidine-3,1'-cyclohexane] derivative | Increase molecular rigidity and three-dimensionality. |

Functionalization of the Pyrimidine (B1678525) Substituents (Methyl Groups)

The two methyl groups at the C4 and C6 positions of the pyrimidine ring are potential sites for functionalization, although they are generally less reactive than other positions on the scaffold. Advanced synthetic methods, such as transition metal-catalyzed C(sp³)–H activation, offer a pathway for their modification.

Palladium-catalyzed reactions, for example, have been developed for the C(sp³)–H amination and lactamization of methyl groups directed by native functional groups within the substrate. While challenging, such strategies could potentially be adapted to introduce amino or other functional groups onto one or both methyl substituents of the pyrimidine ring. Another approach involves palladium-catalyzed C–H activation for the conversion of methane to methyl trifluoroacetate, demonstrating the feasibility of functionalizing C-H bonds under specific catalytic conditions. These methods would allow for the synthesis of derivatives with altered polarity and the potential for new interactions with biological targets.

| Modification Strategy | Catalyst/Reagents | Potential Product | Research Finding |

| C(sp³)–H Activation/Amination | Palladium catalyst, Chlorinated pyridine-pyridone ligands | 2-(Azetidin-3-yl)-4-(aminomethyl)-6-methylpyrimidine | Chlorinated pyridine-pyridone ligands can enable carboxylic-acid directed lactamization and cycloamination of N-protected ω-amino acids via C(sp³)–H activation. |

| Oxidative Functionalization | Palladium(II) catalyst, Oxidizing agent (e.g., K₂S₂O₈) | 2-(Azetidin-3-yl)-4-(hydroxymethyl)-6-methylpyrimidine | Palladium(II) catalysts are active for the oxidation of methane, suggesting potential for controlled oxidation of methyl groups on aromatic rings. |

Substitution at the Pyrimidine 2-Position for Analog Generation

The C2 position of the pyrimidine ring, occupied by the azetidine substituent, is a critical point for analog generation. One strategy involves the complete replacement of the azetidine moiety with other functional groups. This is typically achieved by starting with a 2-halopyrimidine, such as 2-chloro-4,6-dimethylpyrimidine (B132427), which serves as a versatile precursor. The reactivity of halopyrimidines generally follows the order C4(6) > C2 > C5 for nucleophilic aromatic substitution (SNAr). By reacting 2-chloro-4,6-dimethylpyrimidine with a variety of nucleophiles (e.g., amines, thiols, alcohols), a wide range of analogs can be generated where the azetidine ring is replaced by other groups.

Alternatively, direct C-H functionalization offers a more advanced method for creating analogs. A synthetic platform for the site-selective C2-amination of pyrimidines has been developed, which proceeds through a pyrimidinyl iminium salt intermediate. This method allows for the direct introduction of various amine products at the C2 position, providing a powerful tool for generating a library of analogs with high selectivity and compatibility with sensitive functional groups.

| Strategy | Precursor | Reagent/Nucleophile | Resulting Analog | Key Principle |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-4,6-dimethylpyrimidine | Morpholine | 4-(4,6-Dimethylpyrimidin-2-yl)morpholine | Replacement of the leaving group (chloride) with a different nucleophile. |

| C2-Selective C-H Amination | 4,6-Dimethylpyrimidine (B31164) | Imine-type reagents, Ammonia | 2-Amino-4,6-dimethylpyrimidine (B23340) | Direct, site-selective functionalization of a C-H bond to introduce a C-N bond. |

Synthesis of Conjugates and Hybrid Molecules Incorporating the 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine Scaffold

The 2-(azetidin-3-yl)-4,6-dimethylpyrimidine scaffold can be incorporated into larger molecular constructs to create conjugates and hybrid molecules. This strategy is often used to combine the properties of the core scaffold with those of another molecule, such as a fluorescent dye, a peptide, or another pharmacophore.

Conjugation is typically achieved by first introducing a reactive handle onto the scaffold. For example, the nitrogen of the azetidine ring can be alkylated with a linker containing a terminal alkyne or azide group. This functionalized intermediate can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with a complementary-tagged molecule. This approach has been used to attach dye and biotin tags to macrocycles containing an azetidine unit. Similarly, pyrimidine conjugates have been synthesized through the nucleophilic substitution of chloropyrimidines with molecules containing a linker. This modular approach allows for the rapid synthesis of a wide variety of complex molecules.

| Conjugation Strategy | Functionalization Step | Coupling Reaction | Example Conjugate |

| Click Chemistry via Azetidine N | Alkylation of azetidine-N with propargyl bromide | CuAAC with Azide-PEG-Biotin | Biotin-PEG conjugate of the scaffold |

| Linker Attachment to Pyrimidine | Synthesis from 2-chloropyrimidine and a bifunctional linker (e.g., 6-aminohexanoic acid) | Amide coupling with a second molecule | Peptide-pyrimidine conjugate |

Development of Compound Libraries Based on 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine

The 2-(azetidin-3-yl)-4,6-dimethylpyrimidine scaffold is well-suited for the development of compound libraries for high-throughput screening. Using the principles of combinatorial chemistry

Advanced Spectroscopic and Structural Elucidation of 2 Azetidin 3 Yl 4,6 Dimethylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine is predicted to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) and azetidine (B1206935) rings. The aromatic region would feature a singlet for the C5-proton of the pyrimidine ring. The two methyl groups at positions 4 and 6 of the pyrimidine ring are chemically equivalent and would therefore appear as a single sharp singlet in the upfield region.

The azetidine ring protons would present a more complex pattern. The proton at C3 of the azetidine ring, being a methine proton, would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons on the azetidine ring would likely show complex splitting patterns, potentially as two distinct multiplets, due to their diastereotopic nature. The N-H proton of the azetidine ring may appear as a broad singlet, and its chemical shift could be solvent-dependent.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H5 | ~6.5-7.0 | s (singlet) |

| Pyrimidine-CH₃ | ~2.3-2.6 | s (singlet) |

| Azetidine-H3 | ~3.8-4.2 | m (multiplet) |

| Azetidine-CH₂ | ~3.5-4.0 | m (multiplet) |

Note: Predicted values are based on the analysis of structurally related compounds such as 2-amino-4,6-dimethylpyrimidine (B23340) and 3-substituted azetidines. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, distinct signals are expected for each unique carbon atom. The pyrimidine ring carbons would appear in the downfield region, with the C2, C4, and C6 carbons showing the largest chemical shifts due to their attachment to nitrogen atoms. The C5 carbon would be found further upfield. The methyl carbons attached to the pyrimidine ring would resonate at a characteristic upfield position.

The azetidine ring carbons would also have distinct chemical shifts. The C3 carbon, being attached to the pyrimidine ring, would be the most downfield of the azetidine carbons. The two equivalent methylene carbons of the azetidine ring would appear as a single signal.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine-C2 | ~160-165 |

| Pyrimidine-C4, C6 | ~165-170 |

| Pyrimidine-C5 | ~115-120 |

| Pyrimidine-CH₃ | ~20-25 |

| Azetidine-C3 | ~45-55 |

Note: Predicted values are based on the analysis of structurally related compounds. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between the azetidine-H3 proton and the adjacent azetidine-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton to its corresponding carbon atom, for instance, linking the pyrimidine-H5 signal to the pyrimidine-C5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the link between the azetidine and pyrimidine rings. A key correlation would be observed between the azetidine-H3 proton and the pyrimidine-C2 carbon, confirming the point of attachment. Correlations between the pyrimidine methyl protons and the C4/C6 carbons would also be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine would be expected to show characteristic absorption bands for the various bonds and functional groups.

The pyrimidine ring would exhibit characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations would likely be observed just above 3000 cm⁻¹. The C-H bending vibrations of the pyrimidine ring and methyl groups would appear in the fingerprint region (below 1500 cm⁻¹).

The azetidine moiety would be characterized by N-H stretching, which typically appears as a moderate band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the azetidine CH and CH₂ groups would be observed in the 2850-2960 cm⁻¹ range. The C-N stretching of the azetidine ring would likely be found in the 1200-1000 cm⁻¹ region.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Azetidine |

| >3000 | Aromatic C-H Stretch | Pyrimidine |

| 2850-2960 | Aliphatic C-H Stretch | Azetidine, Methyl |

| 1600-1400 | C=N and C=C Stretch | Pyrimidine Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation. For 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) would confirm the molecular formula.

The fragmentation of pyrimidine derivatives often involves cleavage of the ring or loss of substituents. sapub.orgresearchgate.netacs.org The azetidine ring could also undergo characteristic fragmentation, such as the loss of ethylene (B1197577) (C₂H₄). A plausible fragmentation pathway could involve the initial cleavage of the bond between the azetidine ring and the pyrimidine ring. The resulting fragments would correspond to the 4,6-dimethylpyrimidin-2-yl cation and the azetidin-3-yl radical, or vice versa. Further fragmentation of the pyrimidine fragment could involve the loss of HCN or methyl radicals. rsc.org

Plausible Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity |

|---|---|

| 175 | [M]⁺ (Molecular Ion) |

| 176 | [M+H]⁺ (Protonated Molecular Ion) |

| 121 | [4,6-dimethylpyrimidin-2-yl]⁺ |

Note: The observed fragments and their relative abundances will depend on the ionization method (e.g., Electron Impact or Electrospray Ionization) and the collision energy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine is publicly available, a hypothetical analysis can be made.

If suitable single crystals could be grown, X-ray diffraction analysis would be expected to reveal the planar structure of the pyrimidine ring and the puckered conformation of the four-membered azetidine ring. ipb.pt The analysis would also precisely determine the bond lengths and angles, confirming the connectivity between the two ring systems.

Furthermore, the crystal packing would likely be influenced by intermolecular hydrogen bonding involving the N-H group of the azetidine ring and the nitrogen atoms of the pyrimidine ring of adjacent molecules. These interactions play a crucial role in the stability of the crystal lattice. The study of crystal structures of related pyrimidine derivatives can provide insights into potential packing motifs. rsc.orgmdpi.comnih.govrsc.org

Chromatographic Methods for Purity Assessment and Isolation

The purification and purity verification of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine and related analogues rely heavily on modern chromatographic methodologies. The choice of method is typically dictated by the scale of the separation, the polarity of the compound, and the required degree of purity. Techniques range from rapid, qualitative assessments using Thin-Layer Chromatography (TLC) to precise quantitative analysis and preparative separations via High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective tool in the study of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine and its derivatives. Its primary applications include monitoring the progress of chemical reactions, identifying optimal solvent systems for column chromatography, and providing a preliminary assessment of compound purity.

In the synthesis of related pyrimidine structures, TLC is routinely performed on plates coated with a stationary phase such as silica (B1680970) gel 60 F254. sci-hub.se The 'F254' designation indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds, like the pyrimidine ring system, as dark spots under short-wave UV light (254 nm).

The choice of mobile phase is critical for achieving effective separation. For moderately polar compounds like many azetidinyl-pyrimidine derivatives, a mixture of a relatively nonpolar solvent (e.g., dichloromethane (B109758), ethyl acetate) and a polar solvent (e.g., methanol (B129727), ethanol) is typically employed. The ratio of these solvents is adjusted to achieve a retention factor (Rf) value that allows for clear separation from starting materials and byproducts. For instance, a mobile phase of dichloromethane and methanol in a 6:1 ratio has been used for tracking the consumption of starting materials in the synthesis of certain pyrimidine derivatives. sci-hub.se After development, the plate is dried and visualized, most commonly under UV light.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 on aluminum or glass plates |

| Mobile Phase (Eluent) | Dichloromethane:Methanol (e.g., 95:5 to 90:10 v/v) or Ethyl Acetate (B1210297):Hexane (e.g., 50:50 to 70:30 v/v) |

| Application | Micropipette or capillary spotting of a dilute solution of the compound in a volatile solvent (e.g., CH2Cl2, MeOH) |

| Development | In a sealed chromatography tank saturated with the mobile phase vapor |

| Visualization | UV lamp at 254 nm. Additional staining (e.g., potassium permanganate, iodine vapor) can be used for non-UV active impurities. |

| Retention Factor (Rf) | Typically targeted between 0.3 - 0.5 for the main product for optimal separation in column chromatography. |

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the final purity of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine and its derivatives with high precision and accuracy. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of molecules. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 alkyl-silica), and the mobile phase is a more polar, aqueous-organic mixture.

Research on analogous pyrimidine-based kinase inhibitors frequently reports the use of RP-HPLC to confirm compound purity, often requiring it to be greater than 95% for biological screening. nih.gov A typical HPLC system for analyzing these compounds would involve a C18 column, which provides excellent retention and resolution for a wide range of medium-polarity compounds. nih.gov

The mobile phase often consists of a mixture of water and acetonitrile, with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and control the ionization state of basic nitrogen atoms within the pyrimidine and azetidine rings. nih.gov Analysis is commonly performed using a gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time. This allows for the efficient elution of both more polar impurities and the less polar main compound within a single run. Detection is almost universally accomplished using a UV detector, set at a wavelength where the pyrimidine chromophore exhibits strong absorbance, such as 254 nm. nih.gov

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1100 series or similar |

| Column | Agilent Eclipse XDB-C18, 5 µm, 4.6 mm × 150 mm nih.gov |

| Mobile Phase A | Acetonitrile nih.gov |

| Mobile Phase B | Aqueous solution of 2 mM ammonium acetate with 0.1% formic acid nih.gov |

| Gradient | Start at 10% A, increase to 90% A over a set time (e.g., 10-15 minutes) nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min nih.gov |

| Column Temperature | 25 °C (ambient) nih.gov |

| Detection | UV at 254 nm nih.gov |

| Injection Volume | 10 - 20 µL nih.gov |

| Purity Acceptance | >95% peak area at the detection wavelength |

Computational and Theoretical Chemistry of 2 Azetidin 3 Yl 4,6 Dimethylpyrimidine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a foundational tool for predicting a molecule's geometry, electronic properties, and reactivity.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Illustrative HOMO-LUMO Analysis Data

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or calculated values for 2-(azetidin-3-yl)-4,6-dimethylpyrimidine are not available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which corresponds to intramolecular interactions. NBO analysis can identify key stabilizing interactions, such as hyperconjugation, and quantify the strength of these interactions. For 2-(azetidin-3-yl)-4,6-dimethylpyrimidine, NBO analysis would elucidate the nature of the bonds within the azetidine (B1206935) and pyrimidine (B1678525) rings and the interactions between them.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com By simulating the interactions between atoms, MD can provide insights into the conformational flexibility and stability of a molecule. mdpi.com

For 2-(azetidin-3-yl)-4,6-dimethylpyrimidine, MD simulations could be used to explore its different possible three-dimensional structures (conformers) and determine their relative stabilities. mdpi.com This is particularly important for the flexible azetidine ring. Understanding the preferred conformations is essential for predicting how the molecule might bind to a biological target. mdpi.com Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the molecule's structure over the simulation time. plos.org

Table 2: Illustrative Molecular Dynamics Simulation Parameters

| Parameter | Description |

| Simulation Time | The total time the molecular motion is simulated (e.g., 100 ns). |

| Temperature | The temperature at which the simulation is run (e.g., 300 K). |

| Pressure | The pressure at which the simulation is run (e.g., 1 atm). |

| Force Field | A set of parameters used to describe the potential energy of the system (e.g., AMBER, CHARMM). |

Note: This table provides examples of parameters that would be defined in an MD simulation study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are most influential on activity, QSAR models can be used to predict the activity of new, unsynthesized analogs. nih.gov

For 2-(azetidin-3-yl)-4,6-dimethylpyrimidine, a QSAR study would involve synthesizing a series of analogs with variations in their structure and measuring their biological activity against a specific target. nih.gov Molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) would then be calculated for each analog and used to build a predictive model. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. dovepress.com These features can include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. dovepress.com

A pharmacophore model for 2-(azetidin-3-yl)-4,6-dimethylpyrimidine could be developed based on its structure and the known structures of other active molecules that bind to the same target. dovepress.com This model would serve as a 3D query to search for other molecules in a database that have a similar arrangement of pharmacophoric features and are therefore likely to have similar biological activity. dovepress.com

Molecular Docking Simulations for Interaction Prediction with Molecular Targets (excluding clinical human targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein or other macromolecular target. nih.gov

In the context of 2-(azetidin-3-yl)-4,6-dimethylpyrimidine, molecular docking could be used to investigate its potential interactions with various non-human molecular targets, such as enzymes from bacteria or fungi. researchgate.net The simulation would predict the binding pose of the molecule within the active site of the target and estimate the binding energy, providing insights into the strength of the interaction. plos.org This information can be invaluable for understanding the molecule's mechanism of action and for designing more potent analogs. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

A thorough review of scientific literature and chemical databases reveals a notable absence of published computational studies specifically detailing the predicted spectroscopic parameters for the compound 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine .

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Raman spectra. nih.govnih.gov These theoretical calculations provide valuable insights into the molecular structure and electronic properties, often complementing experimental data. nih.govphyschemres.org The accuracy of such predictions depends heavily on the chosen theoretical level (functional and basis set) and the modeling of environmental factors like solvents. nih.govresearchgate.net

For many related heterocyclic compounds, including various pyrimidine and azetidine derivatives, detailed computational analyses have been successfully performed and published. These studies often involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for NMR predictions or the harmonic frequencies for vibrational spectra. nih.govphyschemres.orgijera.com The resulting theoretical spectra are frequently compared with experimental data to confirm structural assignments and understand the electronic effects of different substituents. nih.govnih.gov

However, for 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine , no specific peer-reviewed articles or database entries containing calculated ¹H NMR, ¹³C NMR, or IR data could be identified. Consequently, data tables and detailed research findings on its computationally predicted spectroscopic parameters are not available at this time.

Advanced Applications and Research Trajectories of 2 Azetidin 3 Yl 4,6 Dimethylpyrimidine in Chemical Science

Utilization as a Building Block in Complex Organic Synthesis

The inherent features of both the azetidine (B1206935) and dimethylpyrimidine moieties position 2-(azetidin-3-yl)-4,6-dimethylpyrimidine as a valuable and versatile building block in the synthesis of more complex organic molecules. The azetidine ring, with its inherent ring strain, offers a reactive handle for various ring-opening and functionalization reactions, allowing for the introduction of diverse substituents and the construction of intricate molecular architectures.

The dimethylpyrimidine core, on the other hand, provides a stable aromatic system that can be further modified at its peripheral positions. The presence of the two methyl groups offers sites for potential oxidation or halogenation, leading to derivatives with altered electronic properties and reactivity. The secondary amine within the azetidine ring is a key functional group that can readily participate in a variety of coupling reactions, such as amide bond formation, reductive amination, and transition-metal-catalyzed cross-coupling reactions. This enables the facile linkage of the 2-(azetidin-3-yl)-4,6-dimethylpyrimidine unit to other molecular fragments, paving the way for the synthesis of libraries of compounds with diverse functionalities.

Table 1: Potential Synthetic Transformations of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Acylation | Acyl chlorides, anhydrides, or carboxylic acids with coupling agents | N-Acyl-2-(azetidin-3-yl)-4,6-dimethylpyrimidine derivatives |

| N-Alkylation | Alkyl halides, triflates | N-Alkyl-2-(azetidin-3-yl)-4,6-dimethylpyrimidine derivatives |

| Reductive Amination | Aldehydes or ketones with a reducing agent (e.g., NaBH(OAc)₃) | N-Substituted-2-(azetidin-3-yl)-4,6-dimethylpyrimidine derivatives |

| Buchwald-Hartwig Amination | Aryl halides or triflates, palladium catalyst, ligand, base | N-Aryl-2-(azetidin-3-yl)-4,6-dimethylpyrimidine derivatives |

| Ring-Opening Reactions | Nucleophiles (e.g., thiols, amines) under acidic or basic conditions | Functionalized amino-propyl-pyrimidine derivatives |

Application in Supramolecular Chemistry and Material Science

The structural characteristics of 2-(azetidin-3-yl)-4,6-dimethylpyrimidine make it an intriguing candidate for applications in supramolecular chemistry and material science. The pyrimidine (B1678525) ring, with its nitrogen atoms, can act as a hydrogen bond acceptor, while the N-H group of the azetidine ring can serve as a hydrogen bond donor. This dual functionality allows the molecule to participate in self-assembly processes, forming well-defined supramolecular architectures such as tapes, sheets, or three-dimensional networks.

The formation of co-crystals with other molecules, particularly those with complementary hydrogen bonding sites, is a promising area of exploration. For instance, co-crystallization with carboxylic acids could lead to robust hydrogen-bonded assemblies with potential applications in crystal engineering and the design of functional materials. Furthermore, the incorporation of this molecule into metal-organic frameworks (MOFs) or coordination polymers could be achieved through the coordination of the pyrimidine nitrogen atoms to metal centers. Such materials could exhibit interesting properties, including porosity, catalysis, and luminescence.

Exploration in Agrochemical Research (e.g., plant growth regulation)

Pyrimidine derivatives are a well-established class of compounds in agrochemical research, with many exhibiting herbicidal, fungicidal, or insecticidal properties. The 4,6-dimethylpyrimidine (B31164) core is a common feature in several commercial pesticides. Research has shown that certain pyrimidine derivatives can act as plant growth regulators, influencing processes such as seed germination, root development, and flowering. For instance, some S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) have demonstrated pronounced plant growth-stimulating activity researchgate.net.

The introduction of the azetidine moiety to this core could modulate the biological activity and physicochemical properties of the resulting molecule. The azetidine ring can influence factors such as solubility, membrane permeability, and metabolic stability, which are crucial for the efficacy of an agrochemical. Therefore, 2-(azetidin-3-yl)-4,6-dimethylpyrimidine and its derivatives warrant investigation for their potential as novel plant growth regulators or as scaffolds for the development of new pesticides.

Table 2: Known Agrochemical Activities of Pyrimidine Derivatives

| Activity | Example Compound Class | Reference |

| Herbicide | Sulfonylureas containing a pyrimidine ring | researchgate.net |

| Fungicide | Fenarimol, Nuarimol | - |

| Insecticide | Pirimicarb | - |

| Plant Growth Regulation | 4,6-dimethylpyrimidine-2-thiosubstituted derivatives | researchgate.net |

Development as PROTAC Linker Components and Related Chemical Conjugates

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful new therapeutic modality. A PROTAC consists of two ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

The rigid and three-dimensional nature of the azetidine ring makes it an attractive component for PROTAC linkers. Incorporating an azetidine moiety can help to control the spatial orientation of the two ligands, which is crucial for efficient ternary complex formation. The 2-(azetidin-3-yl)-4,6-dimethylpyrimidine scaffold could serve as a novel linker component, where the azetidine provides a rigid attachment point and the pyrimidine ring can be functionalized to modulate the linker's properties. The development of PROTACs utilizing this scaffold could lead to degraders with improved potency and selectivity.

Role in Mechanistic Probes and Chemical Biology Tools (excluding therapeutic human applications)

Chemical probes are essential tools for dissecting complex biological processes. The unique structural features of 2-(azetidin-3-yl)-4,6-dimethylpyrimidine suggest its potential utility in the development of such probes. For instance, the pyrimidine ring could be designed to mimic a natural nucleobase, allowing the molecule to interact with specific enzymes or receptors involved in nucleic acid metabolism.

By attaching a reporter group, such as a fluorophore or a biotin tag, to the azetidine or pyrimidine ring, researchers could create probes for imaging, affinity purification, or target identification studies. The reactivity of the azetidine ring could also be exploited for the design of activity-based probes that covalently label their target proteins. Such tools would be invaluable for studying enzyme function and for the discovery of new drug targets, outside the scope of direct human therapeutic applications.

Future Perspectives and Emerging Research Avenues for 2 Azetidin 3 Yl 4,6 Dimethylpyrimidine

Development of Novel Synthetic Routes with Enhanced Sustainability

Future synthetic efforts for 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine and its analogs will likely prioritize sustainability. Current synthetic strategies for pyrimidine (B1678525) derivatives often involve multi-step processes that may use harsh reagents or require demanding reaction conditions. mdpi.com The development of greener synthetic methodologies is a key research goal.

Key areas for advancement include:

Multicomponent Reactions: One-pot, three-component reactions, which have been successfully used for other pyrimidine derivatives, could be adapted. growingscience.com For instance, a reaction involving an amidine (derived from the azetidine (B1206935) core), a 1,3-dicarbonyl compound (like acetylacetone (B45752) to form the dimethylpyrimidine part), and another reactant could streamline the synthesis, reduce waste, and improve atom economy.

Green Catalysts: Research is moving towards the use of environmentally benign catalysts. Nanocatalysts, such as magnetic nanoparticles (e.g., Fe3O4) or nanocrystalline MgO, have shown efficacy in synthesizing pyrimidines under solvent-free conditions. growingscience.comeurekaselect.com Exploring catalysts like L-Proline or sulfonic acid-functionalized silica (B1680970) (SBA-Pr-SO3H) could also provide efficient and recyclable options for the synthesis of azetidinyl-pyrimidines. eurekaselect.com

Alternative Energy Sources: The use of ultrasonic irradiation or microwave assistance, which can accelerate reaction times and improve yields in the synthesis of other heterocyclic compounds, presents a promising avenue. eurekaselect.commdpi.com These techniques often align with the principles of green chemistry by reducing energy consumption compared to conventional heating.

| Method | Traditional Approach | Sustainable Future Direction | Key Advantages of Sustainable Approach |

| Strategy | Step-wise synthesis with isolation of intermediates | One-pot, multicomponent reactions growingscience.comeurekaselect.com | Reduced solvent waste, fewer purification steps, improved efficiency. |

| Catalysis | Homogeneous acid/base catalysts | Heterogeneous nanocatalysts (e.g., Fe3O4, MgO) or organocatalysts (e.g., L-Proline) eurekaselect.com | Catalyst recyclability, milder reaction conditions, enhanced selectivity. |

| Solvent | Often requires organic solvents | Solvent-free conditions or use of green solvents like water or ethanol (B145695) mdpi.comeurekaselect.com | Reduced environmental impact, lower cost, enhanced safety. |

| Energy | Conventional heating (reflux) | Microwave irradiation or sonication eurekaselect.commdpi.com | Faster reaction rates, lower energy consumption, improved yields. |

Design of Advanced Derivatives for Specific Chemical Applications

The core structure of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine is a versatile scaffold for creating advanced derivatives with tailored properties. Modifications can be targeted at either the azetidine ring or the pyrimidine system.

Azetidine Ring Functionalization: The strained azetidine ring is not just a structural component but a reactive handle. rsc.org Substituting the azetidine at the 1-position (N-H) or developing derivatives with substituents at the 2- or 4-positions could significantly alter the molecule's steric and electronic properties. This approach has been used to create fluorescent purine (B94841) analogs where azetidine substitution tunes emission maxima and enhances quantum yields by reducing non-radiative decay pathways. researchgate.netnih.gov

Pyrimidine Core Modification: The 4- and 6-methyl groups on the pyrimidine ring can be replaced with other functional groups or aryl rings. nih.gov This strategy has been employed to develop new 4,6-diaryl pyrimidines as potent dual inhibitors of EGFR/VEGFR-2, suggesting that modifying these positions on the 2-(azetidin-3-yl) scaffold could yield compounds with specific biological activities. nih.gov

Fluorinated Derivatives: The introduction of fluorine atoms or fluoroalkyl groups is a common strategy in medicinal chemistry to enhance properties like metabolic stability and cell membrane permeability. chemenu.com Creating fluorinated analogs of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine could be a promising direction for developing new functional molecules.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow chemistry is a major trend in modern chemical synthesis, offering enhanced safety, reproducibility, and scalability. mdpi.com This is particularly relevant for handling strained or unstable intermediates, such as lithiated azetidines. nih.gov

Future research will likely focus on:

Continuous Synthesis: Developing a multi-step continuous flow process for 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine would allow for the direct coupling of reaction steps without isolating intermediates. mdpi.com

Handling of Reactive Intermediates: Flow technology enables the safe generation and immediate use of highly reactive intermediates at temperatures that would be unmanageable in batch processes. nih.govuniba.it For example, the generation of a C3-lithiated azetidine from a precursor like N-Boc-3-iodoazetidine can be efficiently performed in a flow reactor before quenching with an appropriate electrophile to form the pyrimidine ring. nih.gov

Process Automation and Optimization: Automated flow platforms allow for rapid optimization of reaction parameters (e.g., temperature, residence time, stoichiometry), accelerating the discovery of optimal synthetic conditions and enabling on-demand manufacturing. mdpi.com A study on the synthesis of 2-substituted azetines and 3-substituted azetidines demonstrated that a continuous flow process could be completed in under 12 seconds with high productivity. uniba.it

Deeper Computational Insights into Reactivity and Properties

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, reducing the need for trial-and-error synthesis. thescience.dev

Predicting Synthetic Accessibility: Computational models are being developed to predict which combinations of reactants are likely to form azetidines under specific catalytic conditions, such as photocatalysis. thescience.dev This approach could prescreen potential synthetic routes to 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine and its derivatives, saving significant time and resources.

QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) studies, employing methods like Density-Functional Theory (DFT), can be used to estimate key properties. nih.gov For pyrimidine derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level have successfully predicted acidities (pKa), which are crucial for understanding the compound's behavior in different pH environments. nih.gov Similar models could predict the reactivity, solubility, and electronic properties of novel azetidinyl-pyrimidine derivatives. nih.gov

Understanding Reaction Mechanisms: Computational modeling can elucidate complex reaction mechanisms. For instance, it can help understand the pathways of gold-catalyzed cyclizations for forming azetidin-3-ones or the mechanism of photocatalytic [2+2] cycloadditions to synthesize azetidines. rsc.orgnih.gov These insights are invaluable for optimizing reaction conditions and expanding the substrate scope.

| Computational Method | Application for 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine | Reference |

| DFT (e.g., B3LYP/6-31+G(d,p)) | Predict physicochemical properties like pKa, frontier orbital energies, and reaction energy profiles. nih.gov | nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Correlate structural features of derivatives with their chemical reactivity or potential biological activity. nih.govnih.gov | nih.govnih.gov |

| Machine Learning Models | Prescreen reactant pairs to predict the success of synthetic reactions, particularly for complex catalytic cycles. thescience.dev | thescience.dev |

| Molecular Docking | If developed for biological applications, this method could predict binding modes and affinities to target proteins. nih.govnih.gov | nih.govnih.gov |

Exploration of Unconventional Reactivity Profiles

The high ring strain of the azetidine moiety is a key feature that imparts unique reactivity compared to more stable five- or six-membered rings. rsc.orgrsc.orgresearchgate.net Future research can exploit this strain for novel chemical transformations.

Strain-Release Reactions: The azetidine ring can undergo nucleophilic ring-opening or ring-expansion reactions. researchgate.net This could be used as a strategy to convert 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine into more complex, highly substituted acyclic or larger heterocyclic structures, which would be difficult to access through other methods.

Photocatalysis: Light-driven reactions offer pathways to chemical transformations that are not accessible under thermal conditions. The use of photocatalysts to excite molecules into more reactive states is an emerging tool for azetidine synthesis and functionalization, such as in aza-Paterno-Büchi reactions. rsc.orgthescience.dev Exploring the photochemical behavior of the azetidinyl-pyrimidine compound could reveal novel cycloaddition or rearrangement pathways.

Ring Expansion and Annulation: The azetidine ring can serve as a template for building more complex fused ring systems. Ring expansion reactions could transform the four-membered ring into pyrrolidine (B122466) or other larger heterocycles, providing a synthetic entry into diverse chemical space. researchgate.net

Potential for Catalyst Development and Ligand Design

The structure of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, featuring multiple nitrogen atoms with varying steric and electronic environments, makes it an attractive candidate for development as a novel ligand in catalysis.

Bidentate and Pincer Ligands: The nitrogen atoms of the azetidine and pyrimidine rings could coordinate to a metal center, potentially acting as a bidentate ligand. Further functionalization could lead to the design of pincer-type ligands, which are highly valuable in homogeneous catalysis for their stability and ability to control the catalytic cycle.

Asymmetric Catalysis: If a chiral version of the azetidinyl moiety is used, the resulting compound could serve as a chiral ligand for asymmetric catalysis. Chiral azetidines are already used as ligands in various catalytic reactions. chemenu.com

Palladium Catalysis: Azetidine-based ligands have been successfully used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com The combination of an azetidine and a pyrimidine ring in a single ligand could offer unique stability and reactivity profiles for the palladium catalyst, potentially allowing for reactions with challenging substrates or at lower catalyst loadings. mdpi.com The rigidity and strain of the azetidine ring, combined with the electronic properties of the pyrimidine, can significantly impact the outcome of such catalytic transformations. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(azetidin-3-yl)-4,6-dimethylpyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving azetidine derivatives and substituted pyrimidines. For example, refluxing in ethanol or acetic acid under controlled pH (4.0–6.0) facilitates intermediate formation . Optimization includes solvent selection (e.g., ethanol vs. acetic acid), temperature control (80–100°C), and purification via column chromatography using silica gel . Monitoring reaction progress with thin-layer chromatography (TLC) is critical to minimize byproducts.

Q. Which analytical techniques are essential for confirming the structure and purity of 2-(azetidin-3-yl)-4,6-dimethylpyrimidine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and detect stereoisomers (e.g., Z/E isomers) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, particularly for stereochemical assignments .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the key considerations for ensuring compound stability during storage?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent degradation. Use amber vials to avoid photolytic decomposition. Regular stability checks via NMR and HPLC are recommended. Moisture-sensitive handling requires desiccants in storage containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield outcomes when using different solvents or catalysts in synthesis?

- Methodological Answer : Systematic solvent screening (polar aprotic vs. protic solvents) and catalyst optimization (e.g., Pd/C vs. Raney nickel) can identify yield discrepancies. For example, ethanol may favor higher yields (75%) compared to DMF (50%) due to reduced side reactions . Kinetic studies (e.g., time-dependent HPLC analysis) and density functional theory (DFT) calculations can elucidate solvent effects on transition states .

Q. What computational approaches predict the biological activity and binding mechanisms of 2-(azetidin-3-yl)-4,6-dimethylpyrimidine derivatives?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to target proteins (e.g., GlcN-6-P-synthase) .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS .

- QSAR Models : Correlate substituent effects (e.g., azetidine ring methylation) with antimicrobial or antitumor activity .

Q. How does stereochemical control during synthesis affect biological activity?

- Methodological Answer : Stereoselective synthesis using chiral catalysts (e.g., L-proline) or temperature-controlled crystallization can isolate active isomers. For instance, the Z-isomer of a related pyrimidine derivative showed 10-fold higher COX-2 inhibition than the E-isomer . Activity validation via enzyme assays (e.g., IC₅₀ measurements) and comparative NMR studies is essential .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for 2-(azetidin-3-yl)-4,6-dimethylpyrimidine analogs?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the azetidine or pyrimidine ring .

- Biological Screening : Test against bacterial/fungal strains (disc diffusion assays) or cancer cell lines (MTT assays) .

- Statistical Analysis : Multivariate regression identifies critical structural features (e.g., logP, H-bond acceptors) driving activity .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data in structural elucidation?

- Methodological Answer : Cross-validate using complementary techniques. For example, if ¹H NMR suggests a single isomer but MS indicates multiple adducts, use 2D NMR (COSY, NOESY) to confirm stereochemistry . Collaborate with crystallography labs to resolve ambiguous cases .

Experimental Design

Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.